molecular formula C15H12N2O2 B2622554 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole CAS No. 325804-03-3

2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole

Cat. No. B2622554
CAS RN: 325804-03-3
M. Wt: 252.273
InChI Key: MMQRBXOOBHQJRY-UHFFFAOYSA-N
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Description

The compound “2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole” is a derivative of phenoxymethylpenicillin, also known as penicillin V . Phenoxymethylpenicillin is an antibiotic used for the treatment of a number of bacterial infections .


Synthesis Analysis

The synthesis of 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .

Scientific Research Applications

Anti-Breast Cancer Agents

2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives have been evaluated for their anti-breast cancer properties. Research involving molecular docking approaches and antiproliferative activities against MCF-7 and MDA-MB-453 cell lines has shown that certain compounds exhibit potent cytotoxicity and dose-dependent activity in reducing cell viability. These findings suggest the potential for further development of these compounds as anti-breast cancer agents (Lakshmithendral et al., 2019).

Pharmacological Potential

The computational and pharmacological potential of 1,3,4-oxadiazole derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, has been explored. Some derivatives have shown moderate inhibitory effects and good affinity for certain biological targets, indicating their potential use in various pharmacological applications (Faheem, 2018).

Anticonvulsant Activity

New 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles have been synthesized and screened for their anticonvulsant activities. Certain compounds have shown considerable anticonvulsant activity in models, suggesting their potential as therapeutic agents for conditions like epilepsy (Almasirad et al., 2004).

Chemosensors

2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives have been utilized as anion fluorescent and colorimetric chemosensors. These compounds exhibit high selectivity for specific ions, such as H2PO4- and F-, over other ions, indicating their utility in chemical sensing applications (Tong et al., 2003).

Quantitative Structure-Activity Relationships

Studies have been conducted to synthesize and evaluate the insect growth regulatory activity of 2,5-disubstituted-1,3,4-oxadiazoles. This research provides insights into the quantitative structure-activity relationships of these compounds, which is crucial for the development of effective insecticides (Shi et al., 2001).

Antibacterial Activity

The synthesis and evaluation of antibacterial properties of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives have been explored. Certain compounds have shown activity against various microbial species, indicating their potential as antibacterial agents (Gul et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 2-Phenoxyethanol, indicates that it is harmful if swallowed, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-3-7-12(8-4-1)15-17-16-14(19-15)11-18-13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQRBXOOBHQJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole

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